

triclabendazole sulfoxide TEM assessment tegumental disruption

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Compound Focus: Triclabendazole sulfoxide

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Comparative Tegumental Disruption of TCBZ Sulfoxide

The following table summarizes key experimental findings from TEM assessments, comparing the effects on TCBZ-susceptible and TCBZ-resistant isolates of *Fasciola hepatica*.

| Fluke Isolate / Condition | Drug Treatment (In vitro) | Key Tegumental Disruption Observed via TEM | Experimental Context |
|-------------------------------|----------------------------------|--|---|
| Cullompton (TCBZ-susceptible) | TCBZ or TCBZ.SO (15 µg/ml) | Greater disruption than resistant isolate [1]. | 22h incubation in NCTC medium [1]. |
| Oberon (TCBZ-resistant) | TCBZ or TCBZ.SO (15 µg/ml) | Limited disruption compared to susceptible isolate [1]. | 22h incubation in NCTC medium [1]. |
| Oberon (TCBZ-resistant) | MTZ + NADPH + TCBZ.SO (15 µg/ml) | Severe swelling of basal infolds; mucopolysaccharide masses in syncytium; reduced secretory bodies; synthesis in tegumental cells severely affected [1]. | 2h pre-incubation with Methimazole (MTZ, 100 µM) followed by 22h drug incubation [1]. |

| Fluke Isolate / Condition | Drug Treatment (In vitro) | Key Tegumental Disruption Observed via TEM | Experimental Context |
|---------------------------|--|--|---|
| Field Isolates (Peru) | TCBZ.SO (Various concentrations & times) | Associated with geographic region, season, and fluke length (longer flukes showed higher resistance) [2]. | In vitro exposure of 3348 field parasites; motility score used for viability [2]. |
| Adult *F. hepatica* | TCBZ.SO (50 µg/ml) | Tegument appeared extremely abnormal; accumulation of secretory bodies; complete sloughing after longer incubation; tegumental cells synthetically inactive [3]. | In vitro incubation of whole flukes and tissue-slice material [3]. |

Detailed Experimental Protocols

For researchers aiming to replicate or adapt these studies, here are the detailed methodologies from the key publications.

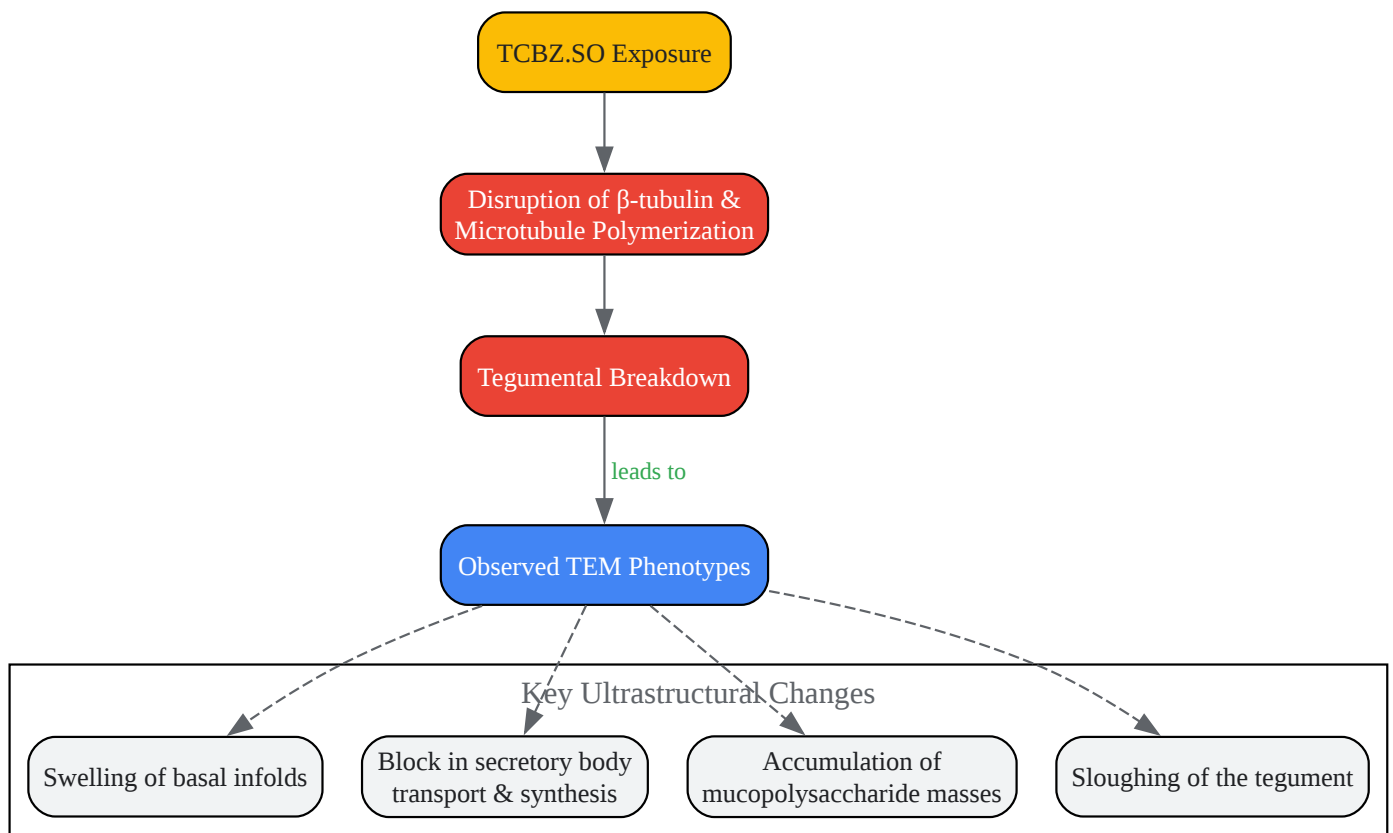
- **Protocol 1: Assessing Potentiation by Metabolic Inhibition** [1]
 - **Fluke Isolates:** Oberon (TCBZ-resistant) and Cullompton (TCBZ-susceptible).
 - **Pre-incubation:** Flukes were pre-incubated for 2 hours in NCTC medium containing the metabolic inhibitor **Methimazole (MTZ)** at a concentration of **100 µM**.
 - **Drug Incubation:** Following pre-incubation, flukes were transferred to a fresh NCTC medium and incubated for a further **22 hours**. The medium was supplemented with:
 - MTZ alone, or
 - MTZ + **Nicotinamide adenine dinucleotide phosphate (NADPH)** at **1 nM**, or
 - MTZ + NADPH + **Triclabendazole (TCBZ)** at **15 µg/ml**, or
 - MTZ + NADPH + **Triclabendazole sulphoxide (TCBZ.SO)** at **15 µg/ml**.
 - **TEM Sample Preparation:** After treatment, tegument samples were processed for standard Transmission Electron Microscopy to assess ultrastructural changes.
- **Protocol 2: In vitro Susceptibility of Field Isolates** [2]
 - **Parasite Collection:** Adult *F. hepatica* were collected from naturally infected livestock livers in slaughterhouses in Peru.

- **Viability Selection:** Parasites were selected for experiments based on full motility after 48 hours of incubation.
- **Drug Exposure:** Fully motile parasites were exposed to TCBZ.SO in vitro. The specific concentration and exposure time were titrated for each experimental run to define two conditions:
 - **"Susceptible conditions"** (resulting in 20% non-viable flukes).
 - **"Resistant conditions"** (resulting in 80% non-viable flukes).
- **Viability Assessment:** A motility score was used to determine the parasite's viability post-exposure.

Mechanisms of Action & Resistance

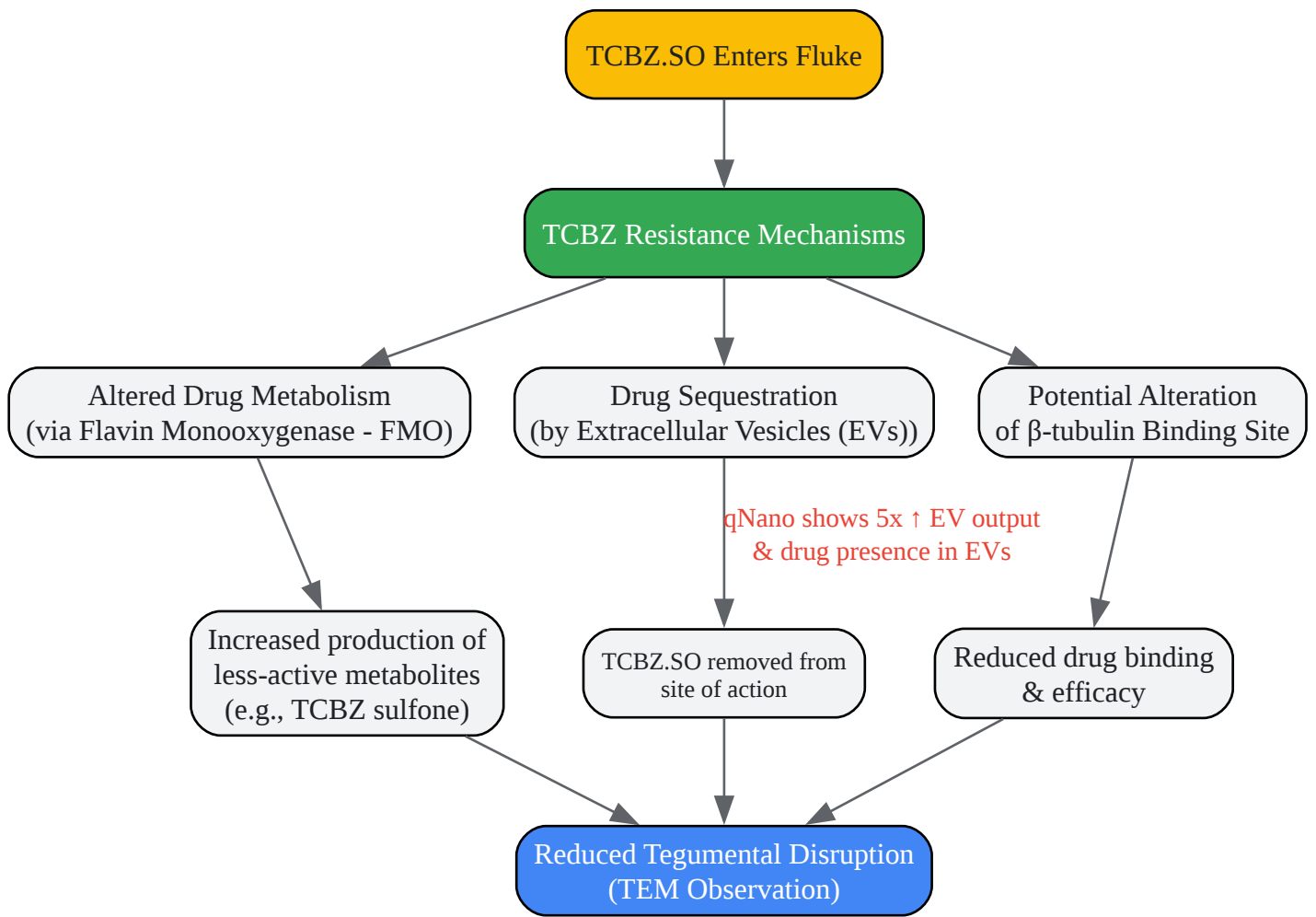
The experimental data suggests that tegumental disruption is not the sole story. The following diagrams, created using Graphviz, illustrate the proposed mechanisms of TCBZ.SO action and how resistance may arise.

The core mechanism of TCBZ.SO is believed to involve the disruption of microtubules within the fluke's tegument, leading to catastrophic structural failure.



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Resistant isolates appear to employ multiple strategies to mitigate the drug's effect, including enhanced metabolism and active drug sequestration.



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Key Research Implications

- **Overcoming Resistance:** The potentiation of TCBZ.SO by Methimazole indicates that co-administration with metabolic inhibitors is a viable strategy to restore efficacy against resistant parasites [1].
- **Novel Resistance Mechanism:** The discovery that flukes secrete Extracellular Vesicles (EVs) to sequester TCBZ and its metabolites presents a previously unknown resistance mechanism and a new target for therapeutic intervention [4].
- **Beyond the Lab:** The variation in susceptibility among field isolates, influenced by geography and season, highlights that resistance is a complex, real-world phenomenon. Effective control programs must account for this local variability [2].

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